molecular formula C15H16FN3O B124973 N-乙酰瑞替加宾 CAS No. 229970-68-7

N-乙酰瑞替加宾

货号: B124973
CAS 编号: 229970-68-7
分子量: 273.3 g/mol
InChI 键: YGNSHYRMOVKKSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl Retigabine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a fluorophenylmethylamino group.

科学研究应用

Research Applications

  • Anticonvulsant Activity
    • Preclinical Studies : N-Acetyl Retigabine has shown anticonvulsant properties in animal models. Although it is approximately 20 times less potent than its parent compound, Retigabine, it still exhibits efficacy in reducing seizure activity .
    • Case Studies : Initial studies indicate that NAMR can mitigate seizure frequency and intensity in models of electrically and chemically induced seizures .
  • Neuropathic Pain Management
    • Recent research has highlighted the compound's ability to alleviate pain-like behaviors in animal models of neuropathic pain. This suggests that NAMR may be beneficial in treating chronic pain conditions resistant to conventional analgesics .
  • Anxiolytic Effects
    • Studies have demonstrated that N-Acetyl Retigabine can reduce anxiety-like behaviors in rodents. This effect is assessed through behavioral tests such as the marble burying test and zero maze, indicating its potential use in anxiety disorders .

Pharmacokinetics and Safety Profile

N-Acetyl Retigabine is absorbed rapidly and exhibits good tolerability in early clinical trials. The pharmacokinetic profile indicates that it is resistant to first-pass metabolism, which enhances its bioavailability . Adverse effects reported include mild dizziness and somnolence, but no significant issues related to tolerance or dependence have been noted .

Clinical Trials and Future Directions

Currently, clinical research on N-Acetyl Retigabine is limited but promising. Ongoing studies aim to assess its safety and efficacy as adjunctive therapy for uncontrolled partial-onset seizures in adolescents and adults . The compound's potential interactions with other medications, such as digoxin, are also under investigation, highlighting the importance of understanding its pharmacodynamics .

作用机制

Target of Action

N-Acetyl Retigabine, also known as N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide, primarily targets the voltage-sensitive K+ channels (Kv) of the Kv7 (KCNQ) family . These channels, specifically KCNQ2 and KCNQ3, mediate M-currents that play a crucial role in inhibiting neuronal excitability and reducing transmitter release throughout the nervous system .

Mode of Action

N-Acetyl Retigabine acts as a positive allosteric modulator (or opener) of KCNQ channels . It interacts with the channel protein, leading to a dosing-dependent latency in channel deactivation . This suggests that preserving the open conformation of the channel pore is the principal molecular consequence of retigabine’s interaction with the channel protein .

Biochemical Pathways

The activation of KCNQ channels by N-Acetyl Retigabine reduces neuronal excitability through an outward flow of potassium ions . Due to their differential distribution between excitatory and inhibitory neurons, enhanced k+ channel activity may also lead to increased neuronal circuits excitability . Dysfunctions in these channels, caused by mutations in their encoding genes, have been linked to epileptic phenotypes .

Pharmacokinetics

After oral ingestion, N-Acetyl Retigabine is rapidly absorbed with a bioavailability of 60% . Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . It undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation, with the major metabolite being an N-acetyl derivative . Approximately 20–30% of an administered dose is excreted as unchanged retigabine in urine . The plasma elimination half-life values for retigabine in adults are 8–10 hours .

Result of Action

The opening of neuronal Kv7.2-7.5 voltage-activated K+ channels by N-Acetyl Retigabine enables the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability . This results in anticonvulsant effects, making it a clinically approved anti-seizure medication .

Action Environment

The pharmacokinetics of N-Acetyl Retigabine and its N-acetyl metabolite are unlikely to be affected by agents that induce or inhibit cytochrome P450 (CYP) enzymes .

生化分析

Biochemical Properties

N-Acetyl Retigabine is a product of the metabolism of Retigabine, undergoing moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The isoenzymes responsible for the glucuronidation of Retigabine and N-Acetyl Retigabine are UGT1A1, UGT1A3, UGT1A4, and UGT1A9 .

Cellular Effects

N-Acetyl Retigabine, as a metabolite of Retigabine, may share some of its parent compound’s cellular effects. Retigabine has been shown to open neuronal voltage-gated potassium channels, specifically the Kv7.2-7.5 (formerly KCNQ2-5) channels . These channels, primarily Kv7.2/7.3, enable the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .

Molecular Mechanism

Retigabine acts as a positive allosteric modulator of KCNQ channels, specifically opening neuronal Kv7.2-7.5 voltage-activated potassium channels . This action stabilizes the membrane potential and controls neuronal excitability, effectively inhibiting abnormal neuronal discharge .

Temporal Effects in Laboratory Settings

It is known that Retigabine has a plasma elimination half-life of 8-10 hours in adults . This suggests that the effects of N-Acetyl Retigabine may also persist for several hours.

Dosage Effects in Animal Models

The dosage effects of N-Acetyl Retigabine in animal models have not been extensively studied. Retigabine has been shown to have a broad-spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures .

Metabolic Pathways

N-Acetyl Retigabine is a metabolite of Retigabine, which undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The major metabolite is an N-acetyl derivative .

Transport and Distribution

Retigabine is known to be rapidly absorbed and distributed, with a volume of distribution of 2-3 L/kg .

Subcellular Localization

Given its role as a metabolite of Retigabine, it is likely to be found in the liver where Retigabine is metabolized .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Retigabine typically involves the reaction of 4-fluorobenzylamine with 2-amino-4-nitrophenylacetamide under reductive conditions. The nitro group is reduced to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

N-Acetyl Retigabine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

相似化合物的比较

生物活性

N-Acetyl Retigabine, a metabolite of the antiepileptic drug Retigabine (also known as Ezogabine), has garnered attention due to its potential biological activities, particularly in the context of neuronal excitability and seizure management. This article provides a comprehensive overview of the biological activity of N-Acetyl Retigabine, including pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Retigabine and Its Metabolites

Retigabine is a first-in-class antiepileptic drug that enhances the activity of KCNQ (K(v)7) potassium channels, thereby reducing neuronal excitability. It is primarily used as an adjunctive therapy for adults with partial-onset seizures. Upon administration, Retigabine undergoes extensive metabolism, primarily through N-acetylation and N-glucuronidation, leading to the formation of its N-acetyl metabolite (N-Acetyl Retigabine) .

Pharmacokinetics of N-Acetyl Retigabine

The pharmacokinetic profile of N-Acetyl Retigabine is crucial for understanding its therapeutic potential. Studies indicate that:

  • Absorption : Retigabine is rapidly absorbed, with peak plasma concentrations achieved within 0.5 to 2 hours post-administration.
  • Half-Life : The elimination half-life of Retigabine ranges from 6 to 8 hours in adults, whereas the half-life for N-Acetyl Retigabine has not been explicitly detailed but is expected to be influenced by the parent compound's pharmacokinetics .
  • Bioavailability : The absolute oral bioavailability of Retigabine is approximately 60%, suggesting that N-Acetyl Retigabine may also exhibit significant bioavailability .

N-Acetyl Retigabine acts primarily by enhancing KCNQ potassium channel activity. This modulation leads to hyperpolarization of neuronal membranes, resulting in decreased neuronal excitability and reduced seizure activity. The specific interaction with KCNQ channels positions it as a critical player in managing epilepsy and other hyperexcitability disorders .

Anticonvulsant Efficacy

N-Acetyl Retigabine has demonstrated anticonvulsant properties in various preclinical models. For example:

  • In Vivo Studies : In animal models, retigabine has shown efficacy against generalized tonic-clonic seizures and partial seizures induced by various stimuli . Repeated administration has been linked to increased neuronal apoptosis in certain brain regions, suggesting a complex relationship between dosage, exposure duration, and biological effects .

Neuroprotective Effects

Research indicates that retigabine may possess neuroprotective properties beyond its anticonvulsant effects. The modulation of KCNQ channels may help protect against excitotoxicity associated with seizures and other neurological conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of N-Acetyl Retigabine:

  • Neuronal Apoptosis Study : A study investigated the effects of retigabine on neuronal apoptosis in neonatal rats. Acute exposure did not induce apoptosis; however, repeated doses led to significant increases in apoptosis in specific brain regions .
  • Pharmacokinetic Analysis : A clinical study assessed the pharmacokinetics and safety profile of retigabine in adolescents with uncontrolled partial-onset seizures. The study highlighted the systemic exposure levels of N-Acetyl Retigabine during treatment .
  • Quantitative Method Development : Research focused on developing a quantitative method for accurately measuring retigabine and its metabolites in human plasma. This work is essential for understanding the pharmacokinetics and dynamics of N-Acetyl Retigabine in clinical settings .

Summary Table of Key Findings

Study FocusFindings
PharmacokineticsRapid absorption; half-life ~6-8 hours; bioavailability ~60%
MechanismEnhances KCNQ channel activity; reduces neuronal excitability
Anticonvulsant EfficacyEffective against various seizure types; repeated doses linked to increased apoptosis
Neuroprotective EffectsPotential protective effects against excitotoxicity

属性

IUPAC Name

N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSHYRMOVKKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229970-68-7
Record name 229970-68-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。